

# A Technical Guide to the Certificate of Analysis and Specifications of Estradiol-13C2

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## Compound of Interest

Compound Name: Estradiol-13C2

Cat. No.: B12428693

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This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and specifications for **Estradiol-13C2**, a critical isotopically labeled internal standard used in quantitative bioanalytical studies. This document outlines the typical quality control parameters, detailed experimental methodologies for its characterization, and a summary of the biological pathways in which estradiol is involved.

## Estradiol-13C2: Specifications and Certificate of Analysis

A Certificate of Analysis for **Estradiol-13C2** is a formal document that certifies the quality and purity of a specific batch of the compound. It is a critical component of good laboratory practice (GLP) and is essential for ensuring the accuracy and reproducibility of experimental results. The following tables summarize the typical specifications found on a CoA for **Estradiol-13C2**.

### Table 1: General Specifications

Parameter	Typical Specification
Chemical Name	1,3,5(10)-Estratriene-3,17 $\beta$ -diol-3,4-13C2
CAS Number	82938-05-4
Molecular Formula	C <sub>16</sub> <sup>13</sup> C <sub>2</sub> H <sub>24</sub> O <sub>2</sub>
Molecular Weight	Approximately 274.37 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Ethanol

**Table 2: Quality Control Specifications**

Test	Method	Typical Specification
Identity	<sup>1</sup> H NMR, <sup>13</sup> C NMR, Mass Spectrometry	Conforms to structure
Purity (by HPLC)	HPLC-UV	≥98%
Isotopic Enrichment	Mass Spectrometry	≥99 atom % <sup>13</sup> C
Mass Spectrum	ESI-MS	Consistent with expected m/z
Loss on Drying	TGA or Vacuum Oven	≤1.0%
Residue on Ignition	Muffle Furnace	≤0.1%

## Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis for **Estradiol-13C2**.

### High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the chemical purity of **Estradiol-13C2** by separating it from any unlabeled estradiol and other impurities.

#### Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m), and a column oven.
- **Mobile Phase:** A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point is a 55:45 (v/v) mixture of acetonitrile and water.<sup>[1]</sup>
- **Sample Preparation:** A stock solution of **Estradiol-13C2** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.
- **Chromatographic Conditions:**
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Column Temperature: 30 °C
  - UV Detection Wavelength: 280 nm<sup>[1]</sup>
- **Data Analysis:** The purity is calculated by determining the area percentage of the **Estradiol-13C2** peak relative to the total area of all peaks in the chromatogram.

## Mass Spectrometry (MS) for Identity and Isotopic Enrichment

**Objective:** To confirm the molecular weight and determine the isotopic enrichment of **Estradiol-13C2**.

#### Methodology:

- **Instrumentation:** A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled to an electrospray ionization (ESI) source.
- **Sample Preparation:** The sample is prepared as a dilute solution (e.g., 1-10  $\mu$ g/mL) in a solvent compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid.

- Mass Spectrometry Conditions:
  - Ionization Mode: Positive or negative ion ESI.
  - Mass Range: Scan a range that includes the expected  $m/z$  of the protonated or deprotonated molecule (e.g.,  $m/z$  200-400).
  - Data Acquisition: Acquire full scan mass spectra.
- Data Analysis:
  - Identity: The measured monoisotopic mass of the molecular ion should be within a narrow tolerance (e.g.,  $\pm 5$  ppm) of the theoretical exact mass of **Estradiol-13C2**.
  - Isotopic Enrichment: The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are used to calculate the percentage of molecules that are labeled with  $^{13}\text{C}$ . The isotopic enrichment is determined by comparing the measured isotopic distribution to the theoretical distribution for the specified level of enrichment.[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Estradiol-13C2** and ensure the  $^{13}\text{C}$  labels are in the correct positions.

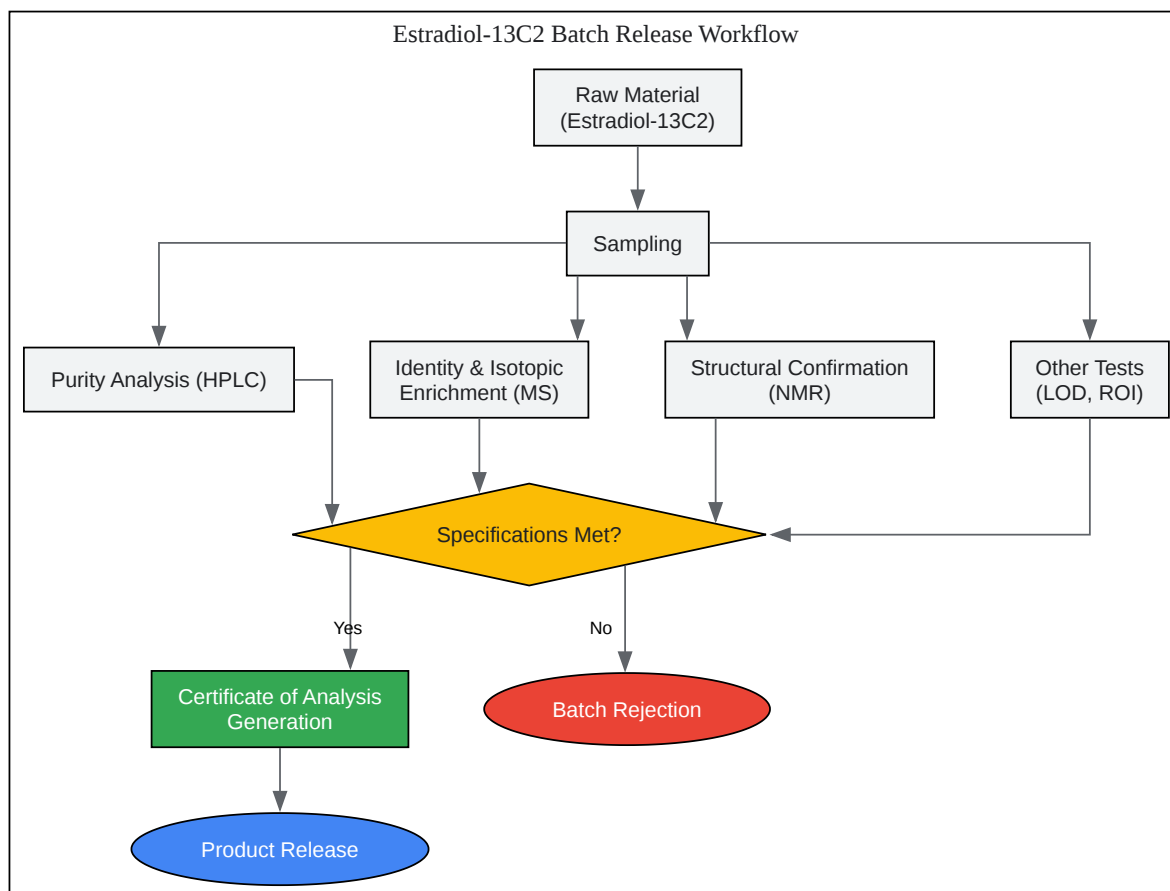
Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for  $^1\text{H}$  and  $^{13}\text{C}$  detection.
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) or chloroform-d ( $\text{CDCl}_3$ ).[\[3\]](#)
- NMR Experiments:
  - $^1\text{H}$  NMR: Provides information on the number, environment, and connectivity of the hydrogen atoms.

- $^{13}\text{C}$  NMR: Provides information on the carbon skeleton. The signals for the  $^{13}\text{C}$ -labeled carbons will be significantly enhanced.
- 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
- Data Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are compared with the expected values for the **Estradiol- $^{13}\text{C}$ 2** structure to confirm its identity.<sup>[3][4]</sup>

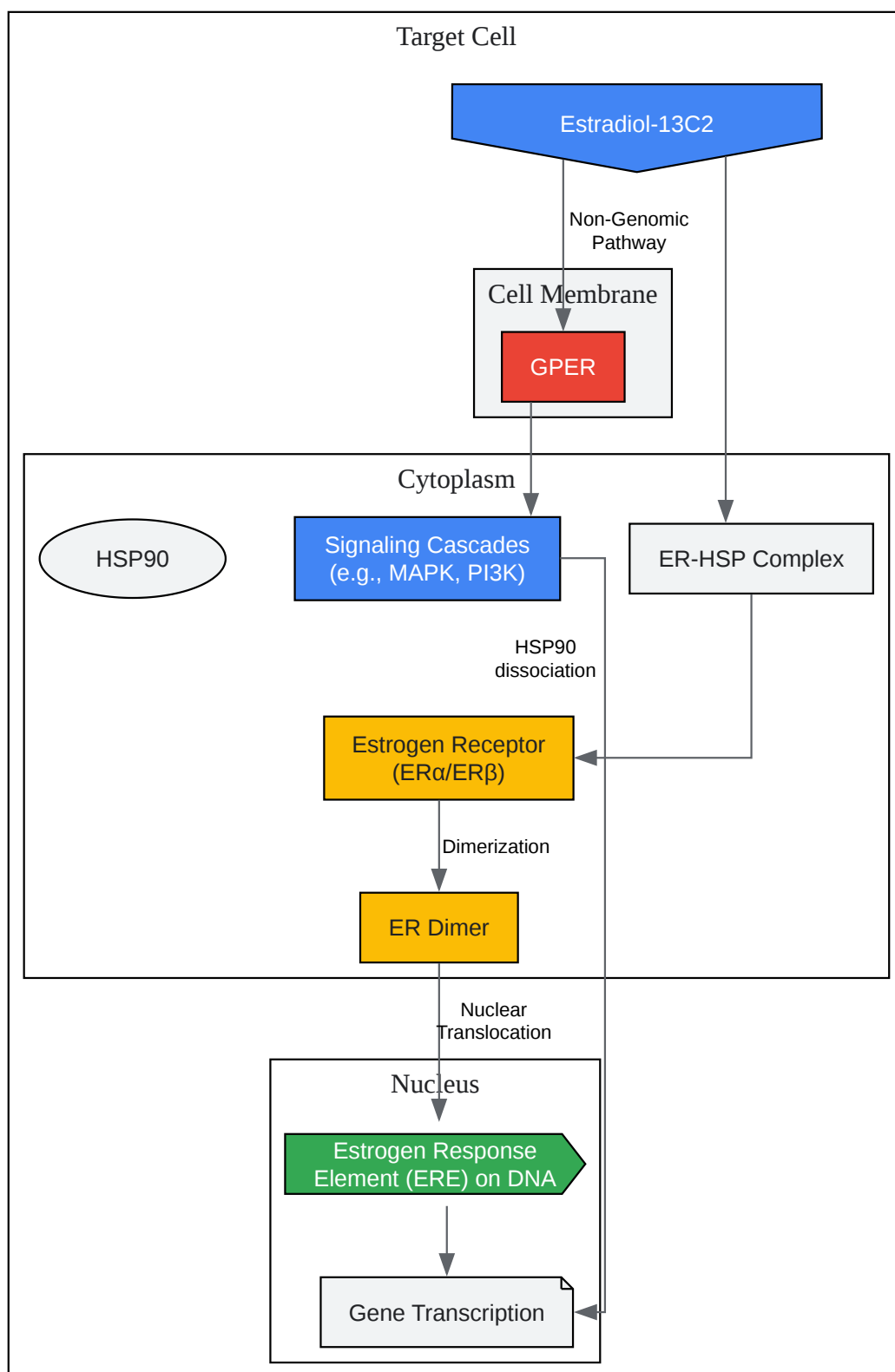
## Visualizing Key Processes

The following diagrams illustrate the quality control workflow for **Estradiol- $^{13}\text{C}$ 2** and the biological signaling pathway of estradiol.



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**Figure 1:** Quality control workflow for the release of an **Estradiol-13C2** batch.



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**Figure 2:** Simplified overview of the genomic and non-genomic estradiol signaling pathways.

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